molecular formula C2H5Cl<br>C2H5Cl<br>CH3CH2Cl B7769890 Chloroethane CAS No. 25052-55-5

Chloroethane

Cat. No.: B7769890
CAS No.: 25052-55-5
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Chloroethane (C₂H₅Cl), also known as ethyl chloride, is a volatile chlorinated hydrocarbon with a molecular weight of 64.51 g/mol . It is a colorless gas at room temperature but can be liquified under pressure or at temperatures below 12°C . Structurally, it consists of an ethane backbone with one hydrogen atom replaced by chlorine, forming a primary alkyl halide .

Scientific Research Applications

Chemical Synthesis and Industrial Uses

Chloroethane serves as an important ethylating agent in organic synthesis. It reacts with aluminum to form ethylaluminium sesquichloride, which is crucial for producing polymers and other organoaluminium compounds. Additionally, it is used in the production of ethyl cellulose , a versatile compound utilized in paints, cosmetics, and adhesives .

Table 1: Key Industrial Applications of this compound

ApplicationDescription
Ethylating AgentUsed to synthesize ethylaluminium sesquichloride for polymer production.
Ethyl Cellulose ProductionEmployed as a thickening agent in various products.
SolventActs as a solvent in chemical processes and formulations.
RefrigerantPreviously used in refrigeration systems (now largely replaced).
AnestheticUtilized as a topical anesthetic due to its rapid cooling effect.

Historical Context and Changes in Use

Historically, this compound was widely used as a gasoline additive (tetraethyllead) to improve engine performance. However, with the phase-out of leaded gasoline due to environmental concerns, its use in this capacity has significantly declined .

In the past, this compound was also employed as a blowing agent for foam production and in aerosol propellants. While these applications have diminished due to regulatory changes and the development of safer alternatives, this compound's role in the synthesis of pharmaceuticals remains relevant .

Toxicology and Safety Considerations

This compound has been studied for its potential health effects. Research indicates that inhalation exposure can lead to acute effects such as dizziness and lack of coordination, while chronic exposure may impact liver and lung function . Notably, some studies have raised concerns about its carcinogenic potential based on animal studies; however, the evidence remains inconclusive for humans .

Table 2: Toxicological Findings Related to this compound Exposure

Study TypeFindings
Short-term Inhalation StudiesNo significant toxicity observed at high concentrations (up to 19,000 ppm).
Long-term Carcinogenicity StudyEquivocal evidence of carcinogenic activity in male rats; increased tumors in female mice noted .
Genetic ToxicologyPositive results for mutagenicity in bacterial assays (Salmonella) observed .

Case Study 1: Use in Pharmaceuticals

This compound has been utilized in pharmaceutical formulations due to its anesthetic properties. Its rapid vaporization provides immediate relief from pain associated with minor injuries or insect stings .

Case Study 2: Environmental Remediation

This compound has been investigated as a potential substitute for chlorofluorocarbons (CFCs) in various industrial applications, including heat pumps and refrigeration systems. This shift aims to reduce environmental impact while maintaining efficiency .

Mechanism of Action

Chloroethane acts primarily through its ability to rapidly evaporate, causing cooling and numbing of tissues. This makes it effective as a local anesthetic. The compound interacts with nerve endings, reducing their ability to transmit pain signals .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Ethanes

1,1-Dichloroethane (C₂H₄Cl₂)

  • Structure : Two chlorine atoms on the same carbon atom.
  • Boiling Point : 57.3°C .
  • Reactivity : Undergoes dehydrohalogenation slower than this compound due to steric hindrance .
  • Applications : Used as a solvent and intermediate in chemical synthesis .

1,2-Dithis compound (C₂H₄Cl₂)

  • Structure : Chlorine atoms on adjacent carbons.
  • Boiling Point : 83.5°C .
  • Reactivity : Higher polarity increases solubility in water (8.7 g/L) compared to this compound (0.57 g/L) .
  • Toxicity: Recognized as a human carcinogen (NCI data) with OSHA exposure limits at 1 ppm .
  • Applications : Major precursor for PVC production .

1,1,1-Trithis compound (C₂H₃Cl₃)

  • Structure : Three chlorine atoms on one carbon.
  • Boiling Point : 74.1°C .
  • Reactivity : Resistant to hydrolysis due to electron-withdrawing Cl atoms, unlike this compound .
  • Applications : Formerly used as a degreaser and aerosol propellant .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) Water Solubility (g/L) Vapor Pressure (mmHg)
This compound C₂H₅Cl 12.3 0.57 1,050
1,1-Dithis compound C₂H₄Cl₂ 57.3 5.5 234
1,2-Dithis compound C₂H₄Cl₂ 83.5 8.7 64
1,1,1-Trithis compound C₂H₃Cl₃ 74.1 4.4 127

Table 2: Toxicological and Regulatory Profiles

Compound Carcinogenicity (EPA/NIOSH) OSHA Exposure Limit (ppm) Key Health Risks
This compound Low-potency (rodent-specific) 100 Uterine tumors (mice)
1,1-Dithis compound Not classifiable 100 Liver/kidney damage
1,2-Dithis compound Probable human carcinogen 1 Carcinogenic, neurotoxic
1,1,1-Trithis compound Group D (not classifiable) 350 Ozone depletion, hepatotoxicity

Research Findings and Mechanistic Insights

Environmental Degradation

  • This compound : Degrades via cytochrome P-450 oxidation (yielding acetaldehyde) and glutathione conjugation . Adsorbs poorly on activated carbon due to low polarity .
  • 1,2-Dithis compound : Microbial reductive dehalogenation in groundwater produces vinyl chloride, a more toxic intermediate .

Reaction Kinetics

  • Cl Atom Reactivity : this compound reacts with Cl atoms at a rate constant of $ k = 4.91 \times 10^{-12} \, T^{0.47} \, \text{exp}(-82/T) $, slower than ethane due to electron-withdrawing effects .

Species-Specific Toxicity

Biological Activity

Chloroethane, also known as ethyl chloride, is a colorless gas with a sharp odor, primarily used as a refrigerant and in the production of other chemicals. This article explores the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and effects on various biological systems. The findings are derived from diverse sources, including toxicological profiles, case studies, and research studies.

Toxicological Profile

This compound has been studied extensively for its toxicological effects. The primary routes of exposure are inhalation, oral ingestion, and dermal contact. A summary of significant findings is presented in the following table:

Route of Exposure Critical Effects Minimal Risk Level (MRL)
InhalationNeurological, reproductive effects13 ppm (34 mg/m³)
OralLimited data; inadequate for MRLsNot established
DermalLimited studies; effects unclearNot established

The inhalation of this compound has been associated with various health effects, particularly neurological and reproductive impacts. For instance, studies have indicated that exposure can lead to increased estrous cycle length in mice and neurological disturbances in humans .

Carcinogenicity Studies

Research conducted by the National Toxicology Program (NTP) assessed the carcinogenic potential of this compound through long-term inhalation studies. Key findings include:

  • Increased Tumor Incidence : In female B6C3F1 mice exposed to 15,000 ppm of this compound, there was a 90% incidence of endometrial cancers. This study indicated that persistent inhalation leads to significant tumor development in the endometrium .
  • Skin Tumors in Rats : In Fischer 344 rats exposed to 1500 ppm for two years, there were notable incidences of skin tumors, including basal-cell carcinoma and squamous-cell carcinoma .

These findings suggest that this compound possesses potential carcinogenic properties, particularly affecting female reproductive tissues.

This compound's biological activity is mediated through several mechanisms:

  • Mutagenicity : this compound has demonstrated mutagenic effects in bacterial assays but did not induce mutations in mammalian cells .
  • Endocrine Disruption : The compound has been linked to reproductive toxicity, evidenced by altered estrous cycles in exposed mice .
  • Neurotoxicity : Neurological effects have been observed following inhalation exposure, indicating potential neurotoxic properties .

Case Studies

  • Endometrial Cancer Incidence : A study highlighted that persistent exposure to this compound significantly increased the incidence of endometrial cancer in female mice. The mechanism involved local migration to adjacent tissues and subsequent metastasis to distant organs .
  • Survival Rates in Long-term Studies : In long-term exposure studies involving Fischer 344 rats and B6C3F1 mice, survival rates were significantly lower among those exposed to high concentrations of this compound compared to control groups. This suggests a direct correlation between exposure levels and mortality rates due to cancer-related complications .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the molecular structure and reactivity of chloroethane in gas-phase reactions?

To investigate this compound's structure and reactivity, employ discharge flow/resonance fluorescence systems for kinetic measurements (e.g., rate constants of Cl or H atom reactions) . For decomposition pathways, use shock-tube experiments with time-resolved IR/UV absorption to monitor intermediate species . Structural validation can leverage SDF/MOL files and 3D visualization tools to analyze bond angles, connectivity, and van der Waals interactions .

Q. How should researchers design experiments to assess the acute and chronic toxicity of this compound in mammalian models?

Follow standardized toxicological profiles (e.g., ATSDR guidelines) to evaluate exposure levels and health effects across durations . Use physiologically based pharmacokinetic (PBPK) models to simulate species-specific metabolism, incorporating parameters like pulmonary excretion and glutathione conjugation . Include control groups for uterine tumor monitoring in mice, as seen in chronic bioassays .

Q. What spectroscopic methods are optimal for identifying this compound degradation products in environmental samples?

Apply GC-MS for volatile organic compound analysis and FTIR for functional group identification. In groundwater studies, combine HPLC with aerobic/anaerobic bioreactor systems to track degradation intermediates like ethylene or acetaldehyde .

Advanced Research Questions

Q. How can contradictions in reported rate constants for this compound’s reactions with chlorine atoms be resolved?

Reconcile discrepancies by:

  • Conducting experiments across broader temperature ranges (e.g., 299–1002 K) .
  • Applying transition-state-theory models informed by ab initio calculations to extrapolate data beyond experimental conditions .
  • Validating results against shock-tube pyrolysis/oxidation datasets .

Q. What methodological approaches explain species-specific differences in this compound-induced carcinogenicity?

Develop PBPK models to compare metabolic pathways in rodents and humans. Focus on:

  • Glutathione-S-transferase (GST) activity , which shows higher metabolic flux in mice versus rats, potentially linking to uterine tumorigenesis .
  • Dose metrics such as total absorbed this compound or GST-derived metabolites .

Q. Which statistical frameworks are suitable for evaluating aerobic remediation efficacy against this compound contamination?

Use 2-tailed Student’s T-tests to compare pre-/post-aeration this compound concentrations in groundwater . For multi-port sampling (e.g., influent vs. effluent), apply ANOVA to assess variance across spatial/temporal gradients.

Q. Data Interpretation and Regulatory Challenges

Q. How should researchers address conflicting carcinogenicity classifications of this compound among regulatory agencies?

  • Evaluate study designs : NIOSH prioritizes rodent bioassays showing uterine tumors in mice , while IARC cites insufficient human evidence .
  • Conduct meta-analyses of chronic exposure data, emphasizing species-specific metabolic pathways (e.g., GST vs. P450 oxidation) .
  • Apply weight-of-evidence frameworks to reconcile EPA’s "likely carcinogenic" classification with IARC’s "unclassifiable" status .

Q. What mechanistic insights justify the preferential use of HCl-ethene reactions for this compound synthesis in laboratory settings?

The electrophilic addition mechanism (e.g., Stepwise H⁺ transfer to ethene, followed by Cl⁻ attack) minimizes byproducts and aligns with energy diagrams showing lower activation barriers versus alternative methods . Kinetic studies confirm higher yield and purity in gas-phase reactions under controlled temperatures .

Q. Methodological Gaps and Future Directions

Q. What experimental limitations exist in current this compound degradation studies, and how can they be mitigated?

  • Limitation : Most groundwater studies focus on aerobic conditions, neglecting anaerobic microbial pathways .
  • Solution : Integrate metagenomic sequencing to identify this compound-degrading consortia in anoxic environments.

Q. How can computational chemistry advance the understanding of this compound’s environmental persistence?

Use density functional theory (DFT) to model reaction pathways with atmospheric oxidants (e.g., OH radicals). Validate predictions against experimental rate constants from smog chamber studies .

Properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
Source PubChem
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
Record name Chloroethane
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
Record name ETHYL CHLORIDE
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Record name Ethane, chloro-
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
Record name ETHYL CHLORIDE
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Record name ETHYL CHLORIDE
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
Record name ETHYL CHLORIDE
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Record name Ethyl chloride
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Record name ETHYL CHLORIDE
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
Record name ETHYL CHLORIDE
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Record name Ethyl chloride
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Record name ETHYL CHLORIDE
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
Record name ETHYL CHLORIDE
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Record name ETHYL CHLORIDE
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
Record name ETHYL CHLORIDE
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS No.

75-00-3, 68411-72-3
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
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Synthesis routes and methods

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
[Compound]
Name
gamma-aluminum oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C4 -hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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